Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate typically involves the reaction of ethyl 3-oxo-3-(2-ethoxyethyl)propanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,6-dihydropyrazine-1(2H)-carboxylate
- Ethyl 5-methoxy-3,6-dihydropyrazine-1(2H)-carboxylate
- Ethyl 5-ethoxy-3,6-dihydropyrazine-2-carboxylate
Uniqueness
Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate stands out due to its specific ethoxy substitution, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications, such as enhanced solubility or specific binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
60928-31-6 |
---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 6-ethoxy-3,5-dihydro-2H-pyrazine-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-13-8-7-11(6-5-10-8)9(12)14-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
CWCPCQIFBQOCER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NCCN(C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.